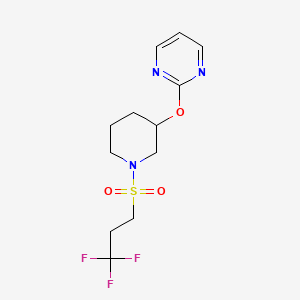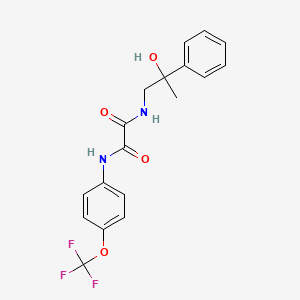![molecular formula C13H19NO4 B2365083 N-[8-(Hydroxymethyl)-1,4-dioxaspiro[4.5]decan-8-yl]but-2-ynamide CAS No. 2411276-67-8](/img/structure/B2365083.png)
N-[8-(Hydroxymethyl)-1,4-dioxaspiro[4.5]decan-8-yl]but-2-ynamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[8-(Hydroxymethyl)-1,4-dioxaspiro[4.5]decan-8-yl]but-2-ynamide, commonly known as HDAC inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer treatment. HDAC inhibitors are a class of compounds that inhibit the activity of histone deacetylases (HDACs), which are enzymes that remove acetyl groups from histones, leading to the repression of gene expression.
Wirkmechanismus
HDAC inhibitors work by inhibiting the activity of N-[8-(Hydroxymethyl)-1,4-dioxaspiro[4.5]decan-8-yl]but-2-ynamide, which leads to the acetylation of histones. Acetylation of histones leads to the loosening of chromatin structure, allowing for the transcription of genes that are normally repressed. This leads to the activation of tumor suppressor genes and the repression of oncogenes, leading to the death of cancer cells.
Biochemical and Physiological Effects
HDAC inhibitors have been shown to have a wide range of biochemical and physiological effects. They have been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. They have also been shown to modulate the immune system, leading to the activation of T cells and the production of cytokines. HDAC inhibitors have also been shown to have anti-inflammatory effects, making them potentially useful in the treatment of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using HDAC inhibitors in lab experiments are that they are relatively easy to synthesize and purify, and they have a wide range of potential applications. The limitations of using HDAC inhibitors in lab experiments are that they can be toxic to non-cancerous cells, leading to unwanted side effects. They can also be difficult to administer in vivo, as they have poor bioavailability and can be rapidly metabolized.
Zukünftige Richtungen
There are many future directions for the study of HDAC inhibitors. One direction is to develop more potent and selective inhibitors that have fewer side effects. Another direction is to investigate the role of HDAC inhibitors in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases. Finally, there is a need to investigate the mechanisms of resistance to HDAC inhibitors, as this can limit their effectiveness in cancer treatment.
Synthesemethoden
The synthesis of HDAC inhibitors involves the reaction of an alcohol with a but-2-ynamide. The reaction is catalyzed by a base, and the resulting product is purified through column chromatography. The yield of the reaction is typically around 50%, and the purity of the product is confirmed through NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
HDAC inhibitors have been extensively studied for their potential applications in cancer treatment. They have been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells, leading to their death. HDAC inhibitors have also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making them more susceptible to these treatments.
Eigenschaften
IUPAC Name |
N-[8-(hydroxymethyl)-1,4-dioxaspiro[4.5]decan-8-yl]but-2-ynamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-2-3-11(16)14-12(10-15)4-6-13(7-5-12)17-8-9-18-13/h15H,4-10H2,1H3,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INNJMCQJMCRSOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1(CCC2(CC1)OCCO2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[8-(Hydroxymethyl)-1,4-dioxaspiro[4.5]decan-8-yl]but-2-ynamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2-Azabicyclo[2.2.1]heptan-2-yl)benzonitrile](/img/structure/B2365002.png)
![N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2365003.png)
![2,5-Dimethyl-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]furan-3-carboxamide](/img/structure/B2365004.png)
![5-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2365005.png)
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-3-phenyl-2,1-benzoxazole-5-carboxamide](/img/structure/B2365006.png)
![N-(1-cyanocyclopentyl)-2-(3-{[(4-methylpyridin-2-yl)amino]methyl}pyrrolidin-1-yl)acetamide](/img/structure/B2365007.png)


![3-Fluorosulfonyloxy-5-[(2S)-2-methylpyrrolidine-1-carbonyl]pyridine](/img/structure/B2365015.png)
![4-[5-(1H-imidazole-4-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5,6-dimethylpyrimidine](/img/structure/B2365016.png)
![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-naphthamide](/img/structure/B2365018.png)
![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoate](/img/structure/B2365019.png)
![Ethyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2365020.png)
![N-[1-(2-chloro-4-fluorobenzoyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2365023.png)